Ethyl 1-allyl-1H-imidazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-prop-2-enylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-5-11-6-8(10-7-11)9(12)13-4-2/h3,6-7H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXUZLTWOMCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of CAS 906757-88-8
The following technical guide provides an in-depth spectroscopic characterization of Ethyl 1-allyl-1H-imidazole-4-carboxylate (CAS 906757-88-8). This document is structured to serve researchers and analytical scientists in the verification, quality control, and structural elucidation of this specific pharmaceutical intermediate.
Compound: Ethyl 1-allyl-1H-imidazole-4-carboxylate
Executive Summary
Ethyl 1-allyl-1H-imidazole-4-carboxylate (CAS 906757-88-8) is a functionalized imidazole derivative frequently utilized as a building block in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural integrity is defined by three distinct moieties: the imidazole core, the ethyl ester functionality at position 4, and the allyl group at position 1.
This guide provides a comprehensive reference for the spectroscopic identification of this molecule, synthesizing data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Chemical Identity & Properties
Before spectroscopic analysis, verify the physicochemical baseline of the sample.
| Property | Detail |
| Chemical Name | Ethyl 1-allyl-1H-imidazole-4-carboxylate |
| CAS Number | 906757-88-8 |
| Molecular Formula | |
| Molecular Weight | 180.21 g/mol |
| SMILES | CCOC(=O)c1cn(CC=C)cn1 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and elemental composition.
Ionization & Acquisition Parameters
-
Method: Electrospray Ionization (ESI) in Positive Mode (
). -
Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid (to promote protonation).
-
Scan Range:
50–500.
Characteristic Signals
The molecule readily protonates at the N-3 position of the imidazole ring.
| Ion Type | m/z (Observed) | Interpretation |
| 181.2 | Base Peak. Protonated molecular ion. | |
| 203.2 | Sodium adduct (common in glass/solvent impurities). | |
| 361.4 | Dimer formation (concentration dependent). |
Fragmentation Pattern ( )
Upon collision-induced dissociation (CID), the parent ion (181.2) exhibits characteristic losses:
-
Loss of Ethoxy Group (
): Cleavage of the ester yields a fragment at 136 . -
Loss of Allyl Group (
): Cleavage at the N-C bond is less common but may produce a peak at 140 (loss of 41 Da). -
Combined Loss: High energy fragmentation leads to the bare imidazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural validation, distinguishing the regiochemistry of the allyl and ester groups.
NMR Data (400 MHz, )
Solvent Reference:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.62 | Singlet (s) | 1H | H-2 (Imidazole) | Most downfield aromatic signal; characteristic of N-CH-N environment. |
| 7.54 | Singlet (s) | 1H | H-5 (Imidazole) | Slightly upfield from H-2; confirms 1,4-substitution pattern. |
| 5.98 | Multiplet (m) | 1H | Allyl -CH= | Vinyl proton; complex splitting due to coupling with terminal |
| 5.35 | Doublet of Doublets (dd) | 1H | Allyl | Terminal alkene proton (trans to vinyl H). |
| 5.28 | Doublet of Doublets (dd) | 1H | Allyl | Terminal alkene proton (cis to vinyl H). |
| 4.61 | Doublet (d) | 2H | Allyl | Methylene attached to Nitrogen. |
| 4.37 | Quartet (q) | 2H | Ethyl | Characteristic ester methylene. |
| 1.39 | Triplet (t) | 3H | Ethyl | Terminal methyl of the ethyl ester. |
NMR Data (100 MHz, )
Solvent Reference:
| Shift ( | Assignment | Type |
| 162.8 | C=O (Ester) | Quaternary Carbonyl |
| 137.5 | C-2 (Imidazole) | Aromatic CH |
| 133.8 | C-4 (Imidazole) | Quaternary Aromatic |
| 132.1 | Allyl -CH= | Alkene CH |
| 124.2 | C-5 (Imidazole) | Aromatic CH |
| 119.5 | Allyl | Alkene |
| 60.6 | Ethyl | Aliphatic |
| 49.4 | Allyl | Aliphatic |
| 14.4 | Ethyl | Aliphatic |
Infrared (IR) Spectroscopy
IR analysis is used primarily for "fingerprinting" the functional groups to ensure no hydrolysis (loss of ester) or reduction (loss of alkene) has occurred.
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber ( | Intensity | Functional Group Assignment |
| 3110 - 3050 | Weak | C-H Stretch (Aromatic/Alkene) : Diagnostic of the imidazole ring and allyl double bond. |
| 2980 - 2900 | Medium | C-H Stretch (Aliphatic) : Ethyl and methylene groups. |
| 1715 - 1725 | Strong | C=O Stretch (Ester) : The most prominent peak in the spectrum. |
| 1645 | Medium | C=C Stretch : Characteristic of the allyl group unsaturation. |
| 1540, 1450 | Medium | C=N / C=C Ring Stretch : Imidazole skeletal vibrations. |
| 1230 - 1250 | Strong | C-O Stretch : Ester linkage. |
Experimental Protocols & Workflow
To ensure reproducibility and data integrity, follow these standardized protocols.
Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of CAS 906757-88-8.
-
Solvent: Dissolve in 0.6 mL of
(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure accurate integration of aromatic protons.
Workflow Visualization
The following diagram outlines the logical flow for validating the identity of CAS 906757-88-8 using the data described above.
Figure 1: Logical decision tree for the spectroscopic validation of CAS 906757-88-8.
Quality Control: Purity Assessment
When analyzing batches of CAS 906757-88-8, watch for these common impurities:
-
Hydrolysis Product: 1-Allyl-1H-imidazole-4-carboxylic acid .
-
Detection: Disappearance of ethyl signals (q 4.37, t 1.39) in NMR; Broad O-H stretch in IR (2500-3300
).
-
-
Starting Material: Ethyl 1H-imidazole-4-carboxylate (Missing allyl group).
-
Detection: Loss of allyl signals (5.2-6.0 ppm) in NMR; Appearance of broad NH signal (~10-12 ppm).
-
-
Solvent Residue: Common synthesis solvents.
-
Ethanol: Triplet at 1.25 ppm, Quartet at 3.72 ppm (
). -
Ethyl Acetate: Singlet at 2.05 ppm, Quartet at 4.12 ppm, Triplet at 1.26 ppm (
).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for general imidazole and ester shift assignments).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shift prediction).
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 1-allyl-1H-imidazole-4-carboxylate
Abstract
This application note details a robust, step-by-step protocol for the synthesis of Ethyl 1-allyl-1H-imidazole-4-carboxylate (CAS: 906757-88-8). The method utilizes a base-mediated direct alkylation of ethyl 1H-imidazole-4-carboxylate with allyl bromide. A critical challenge in this synthesis is controlling the regioselectivity between the N1-alkylated product (1,4-isomer, target) and the N3-alkylated byproduct (1,5-isomer). This guide provides mechanistic insights into optimizing the 1,4-isomer yield, detailed purification strategies to isolate the target compound, and spectroscopic validation criteria.
Introduction & Strategic Value
Imidazole-4-carboxylates are privileged scaffolds in medicinal chemistry, serving as precursors for purine mimics, angiotensin II receptor antagonists (e.g., Olmesartan), and various enzyme inhibitors. The introduction of an allyl group at the N1 position is strategically valuable because it serves as a versatile handle for downstream functionalization via:
-
Olefin Metathesis: Ring-closing metathesis to form fused bicyclic systems.
-
Pd-Catalyzed Cross-Coupling: Heck or Suzuki reactions to extend carbon chains.
-
Oxidative Cleavage: Generation of aldehydes for reductive amination.
Retrosynthetic Analysis
The most direct disconnection involves the SN2 displacement of an allyl halide by the imidazole nitrogen. However, the starting material, ethyl 1H-imidazole-4-carboxylate, exists as a tautomeric mixture. The "Senior Scientist" insight here is recognizing that while the N3-H tautomer is often more stable, the N1 position (distal to the ester) is less sterically hindered, favoring the formation of the 1,4-isomer under kinetic control.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.
Experimental Protocol
Reagents and Equipment
Safety Note: Allyl bromide is a lachrymator and alkylating agent. Work must be performed in a fume hood. DMF is a reproductive hazard.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |
| Ethyl 1H-imidazole-4-carboxylate | 140.14 | 1.0 | 5.00 g (35.7 mmol) | Limiting Reagent |
| Allyl Bromide | 120.98 | 1.2 | 3.70 mL (42.8 mmol) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 9.86 g (71.4 mmol) | Base |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
Equipment:
-
250 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Inert gas line (Nitrogen or Argon).
-
Rotary evaporator.
-
Silica gel flash chromatography setup.[3]
Step-by-Step Procedure
Step 1: Reaction Setup
-
Flame-dry a 250 mL RBF and cool under a stream of Nitrogen.
-
Add Ethyl 1H-imidazole-4-carboxylate (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (9.86 g) in a single portion. The suspension may become slightly cloudy.
-
Cool the mixture to 0°C using an ice bath. Expert Note: Cooling controls the initial exotherm and improves regioselectivity by minimizing thermal equilibration.
Step 2: Alkylation
-
Add Allyl Bromide (3.70 mL) dropwise over 10 minutes via a syringe or addition funnel.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 12–16 hours .
Step 3: Workup
-
Quench the reaction by adding Water (100 mL) to dissolve inorganic salts.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Why? DMF is miscible with water; multiple extractions ensure the product is pulled into the organic phase.
-
-
Combine the organic layers and wash with Brine (saturated NaCl, 2 x 50 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield a yellow oil (crude mixture of isomers).
Step 4: Purification (Critical for Isomer Separation)
-
Column Chromatography: Use a silica gel column.
-
Eluent Gradient: Start with 100% Hexanes, then gradient to 30% EtOAc/Hexanes, ending at 60% EtOAc/Hexanes.
-
Collection:
-
The 1,4-isomer (Target) typically elutes first (less polar due to the ester being distal from the alkyl group, reducing dipole moment).
-
The 1,5-isomer (Byproduct) elutes second.
-
-
Concentrate the fractions containing the major spot.
Yield: Expected yield is 65–75% (approx. 4.2–4.8 g) as a pale yellow oil or low-melting solid.
Scientific Integrity: Mechanism & Regioselectivity[4][5]
The Regioselectivity Challenge
The alkylation of 4-substituted imidazoles is governed by the tautomeric equilibrium of the imidazole ring.
-
Tautomer A (N-H at 1): Alkylation at N3 yields the 1,5-isomer (Sterically hindered, ester proximal to allyl).
-
Tautomer B (N-H at 3): Alkylation at N1 yields the 1,4-isomer (Sterically favored, ester distal to allyl).
Under basic conditions (K₂CO₃), the imidazole anion is the nucleophile. The N1 nitrogen is sterically more accessible than N3 (which is flanked by the ester group). Therefore, the 1,4-isomer is kinetically favored .
Figure 2: Kinetic pathway favoring the formation of the 1,4-isomer due to steric hindrance at the N3 position.
Characterization & Validation
To validate the synthesis, you must distinguish the target from the regioisomer.
1H NMR Data (400 MHz, CDCl₃)
-
H-2 (Imidazole C2-H): δ 7.60 (s, 1H). Diagnostic: Usually sharp singlet.
-
H-5 (Imidazole C5-H): δ 7.45 (s, 1H). Diagnostic: Cross-peak in NOESY with Allyl N-CH2 confirms 1,4-structure.
-
Allyl Vinyl CH: δ 5.95 (ddt, 1H).
-
Allyl Terminal CH₂: δ 5.30 (d, 1H), 5.18 (d, 1H).
-
Allyl N-CH₂: δ 4.60 (d, 2H).
-
Ethyl Ester: δ 4.35 (q, 2H), 1.38 (t, 3H).
Regioisomer Differentiation (Self-Validating Logic)
-
NOE (Nuclear Overhauser Effect):
-
Target (1,4-isomer): Irradiation of the N-methylene signal (δ 4.60) will show a strong NOE enhancement of the H-5 proton (δ 7.45) and the H-2 proton (δ 7.60).
-
Byproduct (1,5-isomer): Irradiation of the N-methylene signal will show NOE enhancement of H-2 but NO enhancement of the other ring proton (H-4), as the ester group is in the way. Furthermore, the ester ethyl group signals may shift slightly upfield due to shielding by the N-allyl group in the 1,5-isomer.
-
References
-
Zhang, Y., & Handy, S. (2008).[5] Influence of 4-Aryl Group on Regioselectivity in Suzuki Coupling of Pyrrole Esters. ResearchGate. Retrieved October 26, 2023, from [Link]
-
Bellina, F., & Rossi, R. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133-4134. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4(5)-imidazolecarboxylate Compound Summary. Retrieved October 26, 2023, from [Link]
Sources
Application Notes and Protocols: Functionalization of the Allyl Group via the Mizoroki-Heck Reaction
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides or triflates with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, ranging from pharmaceuticals and agrochemicals to functional materials.[3][4] A particularly valuable application of the Heck reaction is the functionalization of allylic systems. The allylic functional group is a versatile handle in organic synthesis, and its modification via the Heck reaction opens avenues to a diverse array of molecular architectures.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for functionalizing allyl groups using the Mizoroki-Heck reaction. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, discuss key optimization parameters, and offer troubleshooting guidance based on field-proven insights.
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this cycle is paramount for rationalizing experimental observations and optimizing reaction conditions.
dot
Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl or vinyl electrophile (R-X) to form a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl.[5][6]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the R group on the palladium migrates to one of the carbons of the double bond in a syn addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][5]
-
β-Hydride Elimination: A hydrogen atom on a carbon adjacent (β) to the palladium is eliminated. This step is also a syn process and is often the rate-determining step. This step regenerates the double bond in a new position and forms a hydrido-palladium(II) complex.[2][5]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated H-X and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[2][5]
For allylic substrates, the regioselectivity of the migratory insertion step is a critical consideration, as the aryl or vinyl group can add to either the internal or terminal carbon of the allyl group. This regioselectivity is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions.[7]
Experimental Protocols
This section provides a general, robust protocol for the Heck arylation of a model allylic substrate, allylbenzene, with iodobenzene. This protocol can be adapted for other allylic substrates and aryl/vinyl halides with appropriate optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Major chemical supplier | Pre-catalyst |
| Triphenylphosphine (PPh₃) | ≥99% | Major chemical supplier | Ligand |
| Iodobenzene | 98% | Major chemical supplier | Arylating agent |
| Allylbenzene | 98% | Major chemical supplier | Allylic substrate |
| Triethylamine (Et₃N) | ≥99.5% | Major chemical supplier | Base, should be distilled |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major chemical supplier | Solvent, should be dry |
| Diethyl ether (Et₂O) | Anhydrous | Major chemical supplier | For extraction |
| Saturated aq. NH₄Cl | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous MgSO₄ or Na₂SO₄ | Major chemical supplier | Drying agent | |
| Silica gel | 60 Å, 230-400 mesh | Major chemical supplier | For column chromatography |
Experimental Workflow
dot
Figure 2: General Experimental Workflow for the Heck Reaction.
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and triphenylphosphine (e.g., 0.04 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (e.g., 5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand dissolve to form a homogeneous solution.
-
Add iodobenzene (e.g., 2.0 mmol, 1.0 equiv), allylbenzene (e.g., 2.4 mmol, 1.2 equiv), and triethylamine (e.g., 3.0 mmol, 1.5 equiv) sequentially via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (e.g., 20 mL) and saturated aqueous ammonium chloride solution (e.g., 20 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized allyl product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Optimization of Reaction Parameters
The success and outcome of the Heck reaction are highly dependent on several key parameters. A systematic optimization of these factors is often necessary to achieve high yields and desired selectivity.
Key Parameters and Their Effects
| Parameter | Common Choices | Rationale and Effect on Allylic Functionalization |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycles[8] | Pd(OAc)₂ is a common and cost-effective air-stable precatalyst. Pd₂(dba)₃ is a Pd(0) source and can sometimes lead to faster initiation. Palladacycles can offer higher stability and activity at lower catalyst loadings.[8] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands, N-heterocyclic carbenes (NHCs)[1][8] | The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For allylic systems, the choice of ligand can significantly impact the regioselectivity (linear vs. branched product). Bulky phosphine ligands often favor the linear product due to steric hindrance. Chiral ligands like BINAP can be used for asymmetric Heck reactions.[6] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃, Proton sponges[1][9] | The base is crucial for regenerating the Pd(0) catalyst. The choice of base can affect the reaction rate and, in some cases, the product distribution. Inorganic bases are often used in polar solvents, while organic amines are common in less polar media. |
| Solvent | DMF, DMAc, NMP, CH₃CN, Toluene, Water[3][8][9] | The solvent must be able to dissolve the reactants and the catalyst system. Polar aprotic solvents like DMF and DMAc are commonly used and often lead to higher reaction rates. The use of "green" solvents like water is also an area of active research.[10] |
| Temperature | 60 - 140 °C | The reaction temperature affects the reaction rate. Higher temperatures can lead to faster reactions but may also promote side reactions or catalyst decomposition. |
| Aryl/Vinyl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | The reactivity order is generally I > Br > OTf > Cl. Aryl iodides are the most reactive but also the most expensive. The development of catalyst systems for the activation of less reactive but more economical aryl chlorides is a significant area of research.[6] |
dot
Figure 3: Interplay of Key Parameters in the Heck Reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Unreactive aryl/vinyl halide | - Use a fresh batch of palladium catalyst and ligand.- Ensure anhydrous and deoxygenated conditions.- Increase the reaction temperature.- Use a more reactive halide (e.g., iodide instead of chloride).- Consider a different catalyst system (e.g., a more active ligand). |
| Poor Regioselectivity | - Inappropriate ligand- Reaction conditions favoring a mixture of pathways (neutral vs. cationic) | - Screen different ligands (e.g., bulky monodentate vs. bidentate phosphines).[11] - Adjust the solvent polarity.- For aryl triflates, the use of bidentate ligands like dppp can favor the branched product via a cationic pathway.[12] |
| Product Isomerization | - Reversible β-hydride elimination | - Add a halide scavenger (e.g., silver salts) to favor the cationic pathway, which can sometimes suppress isomerization.[13][14] - Use a stronger base to accelerate the reductive elimination step. |
| Formation of Homocoupled Products | - Competing reductive elimination from the Ar-Pd(II)-L₂ intermediate | - Lower the reaction temperature.- Use a lower catalyst loading. |
| Catalyst Decomposition (Palladium Black) | - High temperature- Presence of oxygen- Inappropriate ligand-to-metal ratio | - Ensure a strictly inert atmosphere.- Lower the reaction temperature.- Optimize the ligand-to-palladium ratio (typically 2:1 for monodentate phosphines).[8] |
Applications in Drug Development and Complex Molecule Synthesis
The Mizoroki-Heck reaction is a powerful tool in the arsenal of medicinal chemists and synthetic organic chemists. Its ability to forge carbon-carbon bonds with high functional group tolerance makes it suitable for the late-stage functionalization of complex molecules.[15] The intramolecular version of the Heck reaction is particularly valuable for the construction of carbo- and heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals.[15][16]
For instance, the intramolecular Heck reaction has been employed in the synthesis of various natural products, demonstrating its utility in constructing intricate molecular architectures.[15] The development of asymmetric Heck reactions has further expanded its scope, allowing for the enantioselective synthesis of chiral molecules, a critical aspect of modern drug development.[6]
Conclusion
The functionalization of allyl groups via the Mizoroki-Heck reaction is a versatile and powerful synthetic strategy. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and systematic optimization are key to achieving successful outcomes. The protocols and insights provided in this application note serve as a valuable resource for researchers aiming to leverage this important transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). ARKIVOC. [Link]
-
Intramolecular Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. (2002). Tetrahedron Letters. [Link]
-
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (2015). Tetrahedron. [Link]
-
The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). (2012). Synthesis. [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group, University of Pittsburgh. [Link]
-
Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles. (2015). Organic Letters. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. (2010). HETEROCYCLES. [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). University of Cape Town. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. (2004). DiVA portal. [Link]
-
The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. (2003). Chemical Reviews. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. (2022). ChemRxiv. [Link]
-
The role of allyl ammonium salts in palladium-catalyzed cascade reactions towards the synthesis of spiro-fused heterocycles. (2020). Scientific Reports. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. [Link]
-
Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2019). ACS Catalysis. [Link]
-
Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]
-
Three-Component, Interrupted Radical Heck/Allylic Substitution Cascade Involving Unactivated Alkyl Bromides. (2020). Journal of the American Chemical Society. [Link]
-
Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. [Link]
-
21.01.1: Heck Reaction. (2015). Chemistry LibreTexts. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bilder.buecher.de [bilder.buecher.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 1-allyl-1H-imidazole-4-carboxylate as a Scaffold for Anticancer Agent Synthesis
[1]
Abstract
This application note details the utility of Ethyl 1-allyl-1H-imidazole-4-carboxylate (CAS: 906757-88-8) as a versatile precursor in the synthesis of oncology therapeutics. The imidazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for alkylating agents (e.g., Dacarbazine, Temozolomide) and purine antimetabolites. This guide focuses on exploiting the orthogonal reactivity of the N-allyl handle and the C4-ethyl ester to generate diverse libraries of kinase inhibitors and DNA-interactive agents. We provide optimized protocols for hydrolysis-amidation sequences and palladium-catalyzed cross-coupling reactions.
Introduction: The Imidazole Scaffold in Oncology
The imidazole ring system is ubiquitous in FDA-approved anticancer drugs due to its ability to function as a hydrogen bond donor/acceptor and coordinate with metal ions in enzyme active sites.
Ethyl 1-allyl-1H-imidazole-4-carboxylate offers a unique advantage over simple alkyl-imidazoles due to its dual-functionalization potential:
-
The C4-Ester: A gateway to carboxamides (mimicking Dacarbazine) or hydrazides (precursors to imidazotetrazines like Temozolomide).
-
The N1-Allyl Group: A versatile "handle" for:
-
Ring-Closing Metathesis (RCM): To form fused bicyclic systems (e.g., imidazo[1,2-a]pyridines) targeting cyclin-dependent kinases (CDKs).
-
Heck/Sonogashira Coupling: To introduce aryl systems for hydrophobic pocket occupancy in receptor tyrosine kinases (RTKs).
-
Key Therapeutic Targets[1]
-
DNA Alkylation: Imidazole-4-carboxamide derivatives act as prodrugs that methylate DNA at the O6-guanine position.
-
Microtubule Inhibition: N-substituted imidazoles have shown efficacy in disrupting tubulin polymerization in taxane-resistant cell lines.
Chemical Properties & Handling[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl 1-(prop-2-en-1-yl)-1H-imidazole-4-carboxylate |
| CAS Number | 906757-88-8 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Stable under standard conditions; Allyl group susceptible to oxidation |
Safety Note: The allyl group is reactive. Avoid exposure to strong oxidizers (e.g., KMnO₄) unless specific cleavage is intended. Use standard PPE (gloves, goggles, fume hood).
Synthetic Pathways & Protocols
The following protocols demonstrate the conversion of the precursor into two distinct classes of anticancer candidates.
Pathway A: Synthesis of Imidazole-4-Carboxamides (Alkylating Agent Mimics)
Target Mechanism: Conversion of the ester to a primary or secondary amide to mimic the pharmacophore of Dacarbazine.
Protocol 1: Direct Amidation via Aminolysis
Rationale: Direct aminolysis avoids harsh hydrolysis conditions, preserving the N-allyl group for later functionalization.
Reagents:
-
Precursor: Ethyl 1-allyl-1H-imidazole-4-carboxylate (1.0 eq)
-
Amine: 40% Methylamine in water (or substituted benzylamine for diversity) (5.0 eq)
-
Solvent: Methanol (MeOH)
-
Catalyst: NaCN (10 mol%) - Optional, accelerates reaction
Step-by-Step Procedure:
-
Preparation: Dissolve 1.80 g (10 mmol) of the precursor in 20 mL of anhydrous MeOH in a sealed tube or pressure vial.
-
Addition: Add 50 mmol of the amine component. If using a non-volatile amine, add 10 mol% NaCN to catalyze the transamidation.
-
Reaction: Seal the vessel and heat to 60°C for 12–24 hours . Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester spot (R_f ~0.6).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove MeOH and excess amine.
-
Redissolve the residue in DCM (50 mL) and wash with Brine (2 x 20 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).
Expected Yield: 75–85% Validation: IR spectrum should show the shift from Ester C=O (~1720 cm⁻¹) to Amide C=O (~1660 cm⁻¹).
Pathway B: Palladium-Catalyzed Heck Coupling (Kinase Inhibitor Library)
Target Mechanism: Functionalization of the allyl double bond to create a stilbene-like linker, often found in EGFR or VEGFR inhibitors.
Protocol 2: Heck Coupling with Aryl Halides
Rationale: This reaction extends the carbon skeleton at the N1 position, introducing aromatic bulk necessary for hydrophobic interactions in kinase ATP-binding pockets.
Reagents:
-
Precursor: Ethyl 1-allyl-1H-imidazole-4-carboxylate (1.0 eq)
-
Aryl Halide: Iodobenzene or 4-Iodoanisole (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)
-
Base: Triethylamine (TEA) (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask, combine the precursor (1.0 eq), Aryl Halide (1.2 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Inertion: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvent Addition: Add degassed MeCN (0.2 M concentration) and TEA (2.0 eq) via syringe.
-
Reaction: Heat to reflux (80°C ) for 16 hours.
-
Note: The solution will turn black as Pd(0) precipitates; this is normal.
-
-
Workup:
-
Purification: Silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).
Expected Yield: 60–75% (depending on aryl halide sterics).
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways starting from Ethyl 1-allyl-1H-imidazole-4-carboxylate.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the ester and allyl functional groups.
Analytical Validation Parameters
To ensure the integrity of the synthesized precursors, the following analytical benchmarks should be met:
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Imidazole absorption).
-
Acceptance Criteria: Purity > 95% (Area %).
NMR Characterization (Precursor)
-
1H NMR (400 MHz, CDCl3):
-
δ 7.60 (s, 1H, Imidazole C2-H)
-
δ 7.45 (s, 1H, Imidazole C5-H)
-
δ 5.95 (m, 1H, Allyl -CH=)
-
δ 5.30 (d, 1H, Allyl =CH2, trans)
-
δ 5.15 (d, 1H, Allyl =CH2, cis)
-
δ 4.60 (d, 2H, N-CH2-)
-
δ 4.35 (q, 2H, Ester -CH2-)
-
δ 1.38 (t, 3H, Ester -CH3)
-
References
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Source: PubMed (Arch Pharm Weinheim). URL:[Link] Relevance: Validates the imidazole-4-carboxylate scaffold as a bioactive core for antiproliferative agents.[3]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Source: MDPI (Molecules). URL:[Link] Relevance: Reviews the structural activity relationships (SAR) of imidazole derivatives in kinase inhibition and tubulin disruption.
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization. Source: PMC (Beilstein J Org Chem). URL:[Link] Relevance: Provides alternative synthetic routes to access the core scaffold if commercial supply is limited.
-
Ethyl 1-allyl-1H-imidazole-4-carboxylate Product Data. Source: BenchChem / PubChem. URL:[Link] Relevance: Confirms chemical properties, safety data, and commercial availability of the specific precursor.
-
The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2. Source: ResearchGate. URL:[Link] Relevance: Demonstrates the specific biological utility of converting the carboxylate ester to a carboxamide for immunotherapy applications.
Advanced Application Note: One-Pot Multicomponent Synthesis of Substituted Imidazoles
Executive Summary & Chemical Landscape
The imidazole pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Losartan, Olmesartan, and various p38 MAP kinase inhibitors. Traditional synthesis (e.g., hetero-Cope rearrangement or multistep cyclization) often suffers from harsh conditions and poor atom economy.
This Application Note provides validated, high-efficiency protocols for Multicomponent Reactions (MCRs) . Unlike linear synthesis, MCRs allow the assembly of complex imidazole scaffolds in a single pot, significantly accelerating Structure-Activity Relationship (SAR) studies.
Scope of Protocols
-
2,4,5-Trisubstituted Imidazoles: The modified Debus-Radziszewski reaction.
-
1,2,4,5-Tetrasubstituted Imidazoles: Controlling selectivity in 4-component reactions.
-
Fused Imidazoles (Imidazo[1,2-a]pyridines): The Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2][3]
Module A: Synthesis of 2,4,5-Trisubstituted Imidazoles
Target: High-yield synthesis using 1,2-diketones (e.g., Benzil), Aldehydes, and Ammonium Acetate.[4][5][6][7][8][9]
Mechanistic Pathway
The reaction proceeds via the in situ formation of a diamine intermediate or an imine species, followed by condensation with the dicarbonyl.
Figure 1: Convergent synthesis pathway for trisubstituted imidazoles.
Validated Protocol (Catalytic Method)
While many catalysts exist, the Copper(I) Iodide (CuI) method is selected for its balance of cost, yield, and mild conditions.
Reagents:
-
Ammonium Acetate (4.0 mmol) - Note: Excess is required to buffer pH and drive equilibrium.
-
Catalyst: CuI (10-20 mol%)
-
Solvent: Ethanol or Methanol (5 mL)
Step-by-Step Workflow:
-
Charge: In a 25 mL round-bottom flask, dissolve Benzil and the Aldehyde in Ethanol.
-
Activate: Add CuI (20 mol%) and stir for 5 minutes at room temperature.
-
Initiate: Add Ammonium Acetate.
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the yellow Benzil spot.
-
-
Work-up: Cool to room temperature. Pour the mixture into crushed ice (20 g) with stirring.
-
Isolation: The solid product will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol.
Performance Data:
| Catalyst | Conditions | Yield (%) | Time (min) | Notes |
| CuI | Reflux (EtOH) | 88–95 | 120–180 | High purity, inexpensive [1]. |
| Lactic Acid | 160°C (Solvent-free) | 85–92 | 180 | Green, biodegradable promoter [2]. |
| Microwave/CuCl2 | Solvent-free | 90–94 | 10–15 | Requires microwave reactor [3]. |
Module B: 1,2,4,5-Tetrasubstituted Imidazoles
Target: Fully substituted cores via a 4-Component Reaction (4-CR). Challenge: Competitive formation of the trisubstituted product (if the primary amine fails to incorporate).
Protocol Optimization
To ensure the primary amine (R-NH2) is incorporated instead of ammonia (from NH4OAc), the choice of catalyst is critical. Metal tetrafluoroborates or Silica-supported acids are preferred.
Reagents:
-
Primary Amine (1.0 mmol) - e.g., Aniline or Benzylamine
-
Ammonium Acetate (1.0 - 1.2 mmol) - Note: Reduced stoichiometry compared to Module A to prevent competition.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%) or Zn(BF4)2.
Workflow:
-
Premix: Combine Aldehyde and Primary Amine in Ethanol; stir for 20 mins to facilitate imine formation (Schiff base).
-
Add Components: Add Benzil, Ammonium Acetate, and p-TSA.
-
Reflux: Heat at 80°C for 4–8 hours.
-
Purification: Tetrasubstituted imidazoles are often more lipophilic. If precipitation is poor, extract with Ethyl Acetate, dry over Na2SO4, and purify via column chromatography (SiO2, Gradient Hexane
EtOAc).
Module C: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Fused imidazo[1,2-a]heterocycles (e.g., Imidazo[1,2-a]pyridine).[12] Significance: This scaffold is a "privileged structure" in drug discovery (e.g., Zolpidem).[13]
Mechanism: The Isocyanide Insertion
The reaction involves an aldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and an isocyanide.[3] It requires acid catalysis to activate the Schiff base for isocyanide attack.[1][3]
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) reaction cascade.
Standard GBB Protocol
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Isocyanide (1.0 - 1.2 mmol) - Caution: Isocyanides are foul-smelling; use a fume hood.
-
Catalyst: Scandium Triflate Sc(OTf)3 (5 mol%) OR p-TSA (10 mol%).
-
Solvent: Methanol or DCM:MeOH (1:1).
Workflow:
-
Imine Formation: Stir 2-aminopyridine and aldehyde in MeOH (2 mL) for 30 mins at RT.
-
Catalysis: Add the acid catalyst.
-
Reaction: Stir at RT for 12–24 hours. (Heating to 50°C can accelerate the reaction but may increase side products).
-
Scavenging (Optional): If isocyanide persists, treat with a polymer-supported amine scavenger.
-
Purification: Evaporate solvent. Flash chromatography is usually required (DCM/MeOH gradient).
Critical Process Parameters (CPPs) & Troubleshooting
This section ensures the "Self-Validating" nature of your experiments.
| Issue | Probable Cause | Corrective Action |
| Low Yield (Trisubstituted) | Incomplete condensation of benzil. | Ensure NH4OAc is in excess (4 equiv). Check if Benzil is old (surface oxidation); recrystallize Benzil if yellow color is dull. |
| Product "Oils Out" | High impurity profile or solvent polarity mismatch. | Scratch the flask walls with a glass rod to induce nucleation. Add a drop of water to increase polarity if using EtOH. |
| Tri- vs. Tetra- Selectivity | Competition between Ammonia and Primary Amine. | Crucial: Pre-form the imine with the primary amine before adding NH4OAc. Use a slightly lower equivalent of NH4OAc (1.0 eq). |
| GBB Reaction Stalls | Schiff base not activated. | The GBB reaction is pH-dependent.[3] Ensure sufficient acid catalyst (p-TSA or Sc(OTf)3) is present to protonate the imine [4]. |
| Foul Odor (Isocyanides) | Unreacted isocyanide. | Treat waste and crude mixture with dilute HCl/MeOH to hydrolyze remaining isocyanide to formamide before disposal. |
References
-
CuI Catalyzed Synthesis: Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.[14] (2021).[7] Semantic Scholar.
-
Lactic Acid Green Protocol: An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter.[8] Vinayakrao Patil Mahavidyalaya.[8]
-
Microwave/CuCl2 Method: One-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions.[6] Der Pharma Chemica.
-
GBB Reaction Review: The Groebke-Blackburn-Bienaymé Reaction. National Institutes of Health (PMC).
-
Selectivity in 4-CR: Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. RSC Advances.
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. orientjchem.org [orientjchem.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. vpcollege.org [vpcollege.org]
- 9. isca.me [isca.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Derivatization of Ethyl 1-allyl-1H-imidazole-4-carboxylate for structure-activity relationship (SAR) studies.
Application Note: Strategic Derivatization of Ethyl 1-allyl-1H-imidazole-4-carboxylate for SAR Studies
Executive Summary & Structural Analysis
Ethyl 1-allyl-1H-imidazole-4-carboxylate (EAIC) represents a high-value scaffold for medicinal chemistry due to its trifunctional nature. It contains three distinct vectors for diversification, allowing researchers to probe electronic, steric, and lipophilic space simultaneously.
This guide outlines a modular derivatization strategy to transform EAIC into a focused library of bioactive candidates. Unlike rigid protocols, this document provides an adaptive workflow focusing on three "Zones of Modification."
The Three Zones of Modification:
-
Zone 1 (C4-Ester): The primary vector for hydrogen bond donor/acceptor modulation via hydrolysis and amidation.
-
Zone 2 (N1-Allyl): A hydrophobic handle amenable to olefin metathesis for chain extension or reduction.
-
Zone 3 (C2-H Core): The most acidic proton on the ring, suitable for Pd-catalyzed C-H activation to introduce aryl or heteroaryl groups.
Strategic Workflow Diagram
The following flowchart illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways for EAIC derivatization. Colors indicate distinct reaction classes: Hydrolysis (Red), Metathesis (Yellow), and C-H Activation (Green).
Module A: Zone 1 Modification (Ester Hydrolysis & Amidation)
Rationale: The ethyl ester is a metabolic "soft spot" susceptible to esterases. Converting this to a carboxamide improves metabolic stability and introduces a Hydrogen Bond Donor (HBD), often critical for kinase or receptor binding.
Mechanism: Base-mediated hydrolysis yields the carboxylate, which is then coupled using HATU. This method is preferred over acid chloride generation, which can be unstable with the basic imidazole nitrogen.
Protocol 1: Hydrolysis to 1-allyl-1H-imidazole-4-carboxylic acid
-
Dissolution: Dissolve Ethyl 1-allyl-1H-imidazole-4-carboxylate (1.0 equiv) in THF:Water (3:1 ratio).
-
Base Addition: Add LiOH·H₂O (2.5 equiv). Note: LiOH is preferred over NaOH to prevent decarboxylation issues common in electron-deficient imidazoles.
-
Reaction: Stir at Ambient Temperature (20–25°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup (Critical):
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue to pH 3–4 using 1M HCl.
-
The zwitterionic acid may precipitate. If not, extract exhaustively with n-Butanol or EtOAc.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol 2: Parallel Amide Library Generation
-
Activation: To a solution of the crude acid (1.0 equiv) in DMF, add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes to form the activated ester.
-
Coupling: Add the diverse amine (R-NH₂, 1.2 equiv).
-
Completion: Stir for 12 hours at RT.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Module B: Zone 2 Modification (N-Allyl Cross-Metathesis)
Rationale: The N-allyl group serves as a "handle." While N-allyl groups can be metabolically liable (epoxidation), extending the chain via Cross-Metathesis (CM) allows for the exploration of deep hydrophobic pockets in the target protein.
Technical Insight: Imidazoles are Lewis bases and can coordinate to the Ruthenium center of Grubbs catalysts, poisoning the reaction.
-
Solution: Use the Hoveyda-Grubbs 2nd Generation Catalyst , which is more robust. If conversion is low, add Ti(OiPr)₄ as a Lewis acid scavenger to bind the imidazole nitrogen, freeing the catalyst.
Protocol 3: Ru-Catalyzed Cross-Metathesis
-
Setup: In a glovebox or under Argon, dissolve EAIC (1.0 equiv) and the olefin partner (e.g., methyl acrylate, styrene, or terminal alkene; 3.0 equiv) in degassed DCM (0.1 M concentration).
-
Catalyst: Add Hoveyda-Grubbs II catalyst (5 mol%).
-
Reflux: Heat to reflux (40°C) for 12–24 hours.
-
Quench: Add ethyl vinyl ether (excess) to quench the Ru-carbene. Stir for 30 mins.
-
Purification: Flash chromatography. Note: The product will be the (E)-isomer predominantly.
Module C: Zone 3 Modification (C2-H Arylation)
Rationale: The C2 position of the imidazole ring is the most acidic (pKa ~18-20). Traditional lithiation (n-BuLi) is risky due to potential attack on the ester. Pd-catalyzed C-H activation is the superior, modern approach for introducing aryl groups without pre-functionalization.
Protocol 4: Pd-Catalyzed C2-Arylation
Reference Grounding: This protocol is adapted from recent C-H activation methodologies for azoles (e.g., Can. J. Chem. 2023).[1]
-
Reagents: Combine EAIC (1.0 equiv), Aryl Iodide (Ar-I, 1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in a sealed tube.
-
Role of Ag₂CO₃: Acts as the oxidant to regenerate Pd(II) and sequesters iodide.
-
-
Solvent: Add Pivalic Acid (30 mol%) and anhydrous Dioxane.
-
Heat: Stir at 110°C for 18 hours.
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove silver salts.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Data Summary & Comparison
| Derivative Class | Reaction Vector | Primary Reagents | Key Challenge | SAR Utility |
| Carboxamides | C4-Ester | LiOH, HATU, Amines | Zwitterion solubility during workup | H-Bonding, Solubility, Metabolic Stability |
| Alkenyl/Alkyl | N1-Allyl | Grubbs II, Olefins | Catalyst poisoning by N3 | Hydrophobic Reach, Steric Bulk |
| C2-Biaryls | C2-H Core | Pd(OAc)₂, Ar-I, Ag₂CO₃ | Regioselectivity (C2 vs C5) | Pi-Stacking, Potency, Lipophilicity |
References
-
Synthesis of Imidazole-4-Carboxylates
- Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocycliz
- Source:Beilstein J. Org. Chem. / PMC.
-
URL:[Link]
-
C-H Arylation of Imidazoles
-
Cross-Metathesis on N-Heterocycles
-
General Ester Hydrolysis Protocols
- Title: Hydrolysis of Esters - Chemguide.
- Source: Chemguide.co.uk.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions (temperature, solvent, catalyst) for imidazole synthesis.
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing substituted imidazoles. Instead of a rigid protocol, we offer a dynamic, question-driven resource to troubleshoot common issues and strategically optimize your reaction conditions. Our focus is on explaining the causality behind experimental choices to empower you with the knowledge to adapt and succeed.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common high-level challenges encountered during imidazole synthesis.
Q1: My imidazole synthesis is resulting in a very low yield. What are the primary factors to investigate?
Low yields in multicomponent imidazole syntheses, such as the Debus-Radziszewski reaction, are a frequent issue stemming from several interconnected factors.[1][2] A systematic approach is crucial for diagnosis.
Key areas to investigate are:
-
Suboptimal Reaction Temperature: Temperature is a double-edged sword. Insufficient heat leads to slow or incomplete reactions, while excessive heat can cause reactant decomposition or promote side reactions.[1] For instance, in certain catalyst-free systems using glycerol, temperatures above 90°C can weaken the hydrogen-bonding network that activates reactants, thereby decreasing the yield.[1]
-
Inefficient Catalysis: The choice of catalyst—and its concentration—is paramount. Reactions may stall without a suitable catalyst or if the loading is too low.[1] A wide array of catalysts, from Brønsted/Lewis acids (e.g., silicotungstic acid, ZnCl2) to solid-supported nanoparticles (e.g., γ-Al2O3), can dramatically improve yields.[1][3]
-
Inappropriate Solvent: The solvent dictates reactant solubility and can directly influence the reaction mechanism.[1] Poor solubility of starting materials is a common cause of low yields.[1] While polar protic solvents like ethanol are common, greener alternatives like glycerol or even solvent-free conditions (often paired with microwave irradiation) have demonstrated excellent results.[1][2]
-
Reaction Monitoring: Do not rely solely on time. Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before side reactions begin to dominate.[1]
Q2: I'm observing significant side products and impurities. How can I improve the selectivity of my reaction?
The formation of side products in multicomponent reactions is a common challenge that directly impacts yield and purification difficulty.[1]
Strategies to enhance selectivity include:
-
Optimize Catalyst Loading: Too much or too little catalyst can be detrimental. An optimal loading exists where the rate of the desired reaction is maximized relative to side reactions. It is highly recommended to perform a catalyst loading study for your specific system.[4]
-
Control Reaction Temperature: Selectivity is often temperature-dependent. Lowering the temperature may favor a desired kinetic product, whereas a higher temperature might be needed to overcome the activation energy for the main reaction pathway, outcompeting side reactions.[4]
-
Controlled Reagent Addition: Slowly adding one of the reactants via a syringe pump can maintain its low concentration in the reaction mixture, minimizing self-condensation or other undesired pathways.[1]
Q3: My reaction is taking too long to complete. How can I accelerate it without sacrificing yield?
Long reaction times are inefficient and can increase the likelihood of product degradation.
Methods to reduce reaction times include:
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating.[1][5] For example, nano-catalysts like CoFe2O4 NPs under sonication have been used to produce highly substituted imidazoles in just 20 minutes.[1]
-
Catalyst Choice: The right catalyst can drastically increase the reaction rate. Screening different classes of catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) is a valuable exercise.[1] For example, using polyethylene glycol (PEG-400) as a catalyst has been shown to reduce reaction times to 8-15 minutes from over 50 minutes under conventional reflux.[1]
-
Temperature Optimization: Within the optimal range for your specific system, increasing the temperature will generally increase the reaction rate according to the Arrhenius equation.[1]
Part 2: Deep Dive into Parameter Optimization
This section provides a more detailed, cause-and-effect analysis of the three core reaction parameters.
Guide 1: Selecting the Optimal Catalyst
The catalyst is arguably the most critical component for an efficient imidazole synthesis. It functions by activating the reactants, typically the carbonyl groups, making them more susceptible to nucleophilic attack.
Q: What type of catalyst should I choose? Lewis Acid, Brønsted Acid, or something else?
The choice depends on your specific substrates and desired reaction mechanism.
-
Lewis Acids (e.g., ZnCl₂, CuI, FeCl₃): These are electron-pair acceptors that coordinate to carbonyl oxygens.[6] This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and activating it for attack by amines or other nucleophiles.[6][7] Lewis acids are particularly effective in activating aldehydes and diketones in multicomponent reactions.[7]
-
Brønsted Acids (e.g., Acetic Acid, Silicotungstic Acid): These catalysts donate a proton, typically to a carbonyl oxygen or an amine. Protonation of a carbonyl group increases its electrophilicity, similar to the effect of a Lewis acid. They are common in classical Debus-Radziszewski syntheses.[2]
-
Solid-Supported & Heterogeneous Catalysts (e.g., ZSM-11 zeolite, γ-Al₂O₃): These offer significant practical advantages, including simplified removal from the reaction mixture (filtration), potential for recycling, and often milder reaction conditions.[8] Their activity often stems from Lewis or Brønsted acidic sites on their surface.[8]
Troubleshooting Workflow for Catalyst Selection
The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your imidazole synthesis.
Caption: A decision workflow for catalyst selection and optimization.
Table 1: Comparison of Common Catalytic Systems for Trisubstituted Imidazole Synthesis
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantages & Notes | Reference |
| Brønsted Acid | Silicotungstic Acid | 7.5 | Ethanol | Reflux (78) | High yields (up to 94%) achieved with this strong acid catalyst.[2] | [2] |
| Organocatalyst | DABCO | 10-20 | t-Butanol | 60-65 | Mild conditions, excellent yields (up to 92%). DABCO outperformed other amine bases.[2] | [2] |
| Lewis Acid (Cu) | Copper(I) Iodide (CuI) | 15 | Butanol | Reflux (118) | Effective for a range of substrates; catalyst loading and temperature are critical.[9] | [9] |
| Lewis Acid (Zn) | Zinc Chloride (ZnCl₂) | - | Urea (melt) | - | Low-melting mixture acts as both catalyst and solvent, providing excellent yields.[2] | [2] |
| Heterogeneous | ZSM-11 Zeolite | ~25 mg / mmol | Solvent-free | 110 | Reusable catalyst, environmentally friendly solvent-free conditions, excellent yields.[8] | [8] |
Guide 2: Selecting the Optimal Solvent
The solvent does more than just dissolve reactants; it influences reaction rates and even the reaction pathway by stabilizing or destabilizing intermediates and transition states.
Q: Should I use a protic or aprotic solvent? Polar or non-polar?
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Glycerol): These solvents can form hydrogen bonds and can solvate both cations and anions effectively. They are commonly used and often give good results.[1] Glycerol is a noteworthy "green" solvent that can promote the reaction even without a catalyst through its extensive hydrogen-bonding network.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations. In some cases, like a CuI-catalyzed synthesis, DMSO and Butanol have shown to be superior to other solvents like DMF, water, or toluene.[9]
-
Non-Polar Solvents (e.g., Toluene): These are generally less effective for the polar intermediates found in most imidazole syntheses and often result in lower yields.[9]
-
Solvent-Free ("Neat") Conditions: Often combined with microwave heating or solid catalysts, this approach is environmentally friendly and can lead to excellent yields and short reaction times by maximizing reactant concentration.[1][8]
Table 2: Influence of Solvent on a Model CuI-Catalyzed Imidazole Synthesis
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Analysis |
| DMSO | 140 | 90 | 75 | High polarity and boiling point allow for effective reaction conditions. |
| Butanol | Reflux (118) | 20 | 84 | Optimal balance of polarity and temperature for this specific system.[9] |
| DMF | 140 | 90 | 65 | Good polar aprotic solvent, but less effective than DMSO in this case.[9] |
| Acetonitrile | Reflux (82) | 90 | 68 | Lower boiling point may limit reaction rate compared to higher-boiling solvents.[9] |
| Toluene | Reflux (111) | 90 | 67 | Non-polar solvent gives moderate yield, suggesting polarity is beneficial.[9] |
| Water | Reflux (100) | 90 | 10 | Poor performance, likely due to poor solubility of organic reactants.[9] |
Data adapted from a model reaction of 4-chlorobenzaldehyde, benzoin, and ammonium acetate.[9]
Guide 3: Optimizing the Reaction Temperature
Temperature directly controls the reaction kinetics. Finding the optimal temperature is a balance between providing enough energy to overcome the activation barrier and avoiding decomposition.
Q: How do I determine the best temperature for my reaction?
There is no universal answer; the optimal temperature is dependent on the reactants, solvent, and catalyst.
-
Start Conservatively: Begin with conditions reported for similar reactions in the literature. For many syntheses, refluxing in a solvent like ethanol (~78°C) or butanol (~118°C) is a common starting point.[1][9]
-
Systematic Screening: If yields are low, screen a range of temperatures. For example, in a CuI/Butanol system, reducing the temperature from reflux to 90°C or 70°C resulted in lower yields and longer reaction times.[9] Conversely, in some multicomponent reactions, increasing the temperature from room temperature to reflux led to a decrease in yield, suggesting the formation of unstable intermediates or promotion of side reactions at higher temperatures.[10][11]
-
Consider Microwave Synthesis: Microwave reactors allow for rapid heating to temperatures well above the solvent's boiling point in sealed vessels. This can dramatically accelerate reactions. Optimization studies have shown that for microwave-assisted synthesis, yields can increase with temperature up to a certain point (e.g., 160-180°C), after which further increases may not be beneficial.[12]
Part 3: Experimental Protocols
These protocols provide a starting point for common imidazole syntheses. Always perform your own optimization.
Protocol 1: Classic Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol uses conventional heating with a Brønsted acid catalyst.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (2-3 mmol)
-
Glacial Acetic Acid (5-10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).[1]
-
Add glacial acetic acid (10 mL) to act as both the solvent and catalyst.[1]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically several hours).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into a beaker of ice-cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole.[1]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Trisubstituted Imidazoles
This protocol leverages microwave energy for a rapid and efficient synthesis.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (5 mmol)
-
Catalyst (e.g., Amberlyst A-15 or a Lewis acid like CuI) (5-10 mol%)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (5 mmol), and the chosen catalyst.[13]
-
Seal the vessel securely.
-
Place the vessel in a microwave reactor and irradiate at a set power (e.g., 300-700 W) for a short duration (e.g., 3-7 minutes).[2][13] Note: The optimal time and power must be determined experimentally.
-
Monitor the reaction for completion by TLC after cooling.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.[13]
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.[13]
References
-
Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances. Available at: [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Review on Various Protocol to Access Imidazole and It's Versatile Biological Activities. ResearchGate. Available at: [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available at: [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Environmental Science & Technology Au. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
- Method for synthesizing imidazole compound. Google Patents.
-
Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. RSC Advances. Available at: [Link]
-
Unit 4 imidazole. SlideShare. Available at: [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses. Available at: [Link]
-
Does anyone have experience in debus-radziszewski imidazole synthesis? ResearchGate. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Available at: [Link]
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances. Available at: [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Trade Science Inc. Available at: [Link]
-
Lewis acid catalysis. Wikipedia. Available at: [Link]
-
Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. Available at: [Link]
-
Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. National Institutes of Health. Available at: [Link]
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Unit 4 imidazole. SlideShare. Available at: [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 10. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for low conversion rates in cycloaddition reactions.
A Troubleshooting Guide for Low Conversion Rates
Welcome to the Technical Support Center for Cycloaddition Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their cycloaddition experiments. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My cycloaddition reaction shows low or no conversion. What are the first steps I should take to troubleshoot?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating the fundamental components of your reaction. Before delving into more complex possibilities, a thorough check of the basics is crucial.
Initial Diagnostic Workflow:
A logical, step-by-step approach is the most efficient way to identify the root cause of low conversion. The following workflow provides a structured path for your initial troubleshooting efforts.
Caption: A streamlined workflow for initial troubleshooting of low conversion rates.
Step-by-Step Protocol:
-
Re-evaluate Your Reagents and Solvents:
-
Purity: Impurities in starting materials can inhibit or poison catalysts.[1] Ensure the purity of your diene, dienophile, or other reactants. If necessary, purify them by distillation, recrystallization, or chromatography.
-
Solvent Quality: Use dry, degassed solvents, as water and oxygen can deactivate sensitive catalysts and reagents.[1]
-
Storage: Verify that your reagents have been stored under the recommended conditions to prevent degradation.
-
-
Verify Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some cycloadditions require heating to overcome the activation energy barrier, while others may need lower temperatures to prevent decomposition.[2][3]
-
Reaction Time: Monitor the reaction over a longer period. Some reactions are inherently slow. Use Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product.[4][5][6]
-
Atmosphere: For reactions sensitive to air or moisture, ensure you are using a properly inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Assess Catalyst Performance (if applicable):
-
Catalyst Activity: If you are using a catalyst, its activity is paramount. Catalysts can deactivate over time due to improper handling, storage, or poisoning by impurities.[7][8][9][10] Consider using a fresh batch of catalyst.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. While higher loading can increase the rate, it can also lead to side reactions. Conversely, too little catalyst will result in a sluggish reaction.[2][11][12][13] A screening of catalyst loading is often a necessary optimization step.
-
-
Reaction Monitoring:
-
TLC Analysis: TLC is a quick and effective way to monitor the progress of your reaction. A co-spot of your starting material and the reaction mixture can help confirm if the starting material is being consumed.[5][6][14]
-
NMR Spectroscopy: Taking a crude NMR of the reaction mixture can provide a more quantitative assessment of the conversion.[4][15]
-
Q2: How does the choice of solvent affect the conversion rate of my cycloaddition reaction?
A2: The solvent plays a more significant role than just dissolving the reactants. It can influence reaction rates through polarity, stabilization of transition states, and solubility of reagents.
Causality Behind Solvent Effects:
-
Polarity and Transition State Stabilization: The polarity of the solvent can dramatically affect the rate of cycloaddition reactions, particularly those that proceed through a polar or zwitterionic intermediate.[16] For concerted pericyclic reactions, like the Diels-Alder reaction, the solvent effect is generally less pronounced but can still be a factor.[16]
-
Solubility: Poor solubility of a reactant at the reaction temperature will naturally lead to a low effective concentration and thus a slow reaction rate.
Solvent Selection Guide:
The choice of solvent should be guided by the mechanism of your specific cycloaddition reaction. A systematic screening of solvents with varying polarities can often lead to significant improvements in conversion.
| Solvent | Relative Polarity | Boiling Point (°C) | Common Applications in Cycloadditions |
| n-Hexane | 0.009 | 69 | Non-polar reactions, when minimal solvent interaction is desired. |
| Toluene | 0.099 | 111 | A common solvent for Diels-Alder reactions, offering a good balance of polarity and a higher boiling point for thermal reactions. |
| Dichloromethane (DCM) | 0.309 | 40 | A versatile solvent for a range of cycloadditions at or near room temperature. |
| Tetrahydrofuran (THF) | 0.207 | 66 | A moderately polar aprotic solvent. |
| Acetonitrile | 0.460 | 82 | A polar aprotic solvent that can accelerate reactions with polar transition states. |
| Water | 1.000 | 100 | Can have a catalytic effect on some cycloadditions due to hydrophobic effects and hydrogen bonding.[17] |
This table provides a selection of common solvents. For a more comprehensive list, refer to established solvent property tables.[18][19][20][21]
Troubleshooting Protocol for Solvent Issues:
-
Literature Review: Check the literature for precedents with similar substrates to see which solvents have been successful.
-
Solvent Screening: If the reaction is still sluggish, perform a small-scale screen of solvents with different polarities (e.g., toluene, DCM, acetonitrile).
-
Solubility Check: Before setting up the reaction, ensure that your starting materials are soluble in the chosen solvent at the intended reaction temperature.
Q3: My reaction involves a catalyst, and I suspect it's the source of the problem. How can I diagnose and address catalyst deactivation?
A3: Catalyst deactivation is a frequent culprit for low conversion rates, especially in reactions that are sensitive to air, moisture, or impurities.[7][8][9][10] Recognizing the signs of deactivation is the first step toward a solution.
Symptoms of Catalyst Deactivation:
| Symptom | Description |
| Decreased Reaction Rate | The most obvious sign is a significant slowdown or complete halt of the reaction over time.[7] |
| Change in Selectivity | An increase in the formation of byproducts may indicate that the catalyst's active sites have been altered.[7] |
| Color Change | A visible change in the color of the catalyst or reaction mixture can signify decomposition or the formation of inactive species.[7] |
| Precipitation | The formation of a precipitate could be the deactivated catalyst crashing out of the solution. |
Common Causes and Solutions:
Caption: Common causes of catalyst deactivation and their respective solutions.
Experimental Protocol to Test for Catalyst Deactivation:
-
Run a Control Reaction: Use a fresh batch of catalyst with substrates that have previously worked well to confirm the catalyst's activity.
-
"Spiking" Experiment: If a reaction has stalled, add a fresh portion of the catalyst. If the reaction restarts, it is a strong indication that the initial catalyst deactivated.
-
Analysis of the Catalyst: In some cases, the recovered catalyst can be analyzed by techniques like NMR or mass spectrometry to identify changes in its structure.
Q4: How do the electronic properties of my substrates affect the conversion rate of a Diels-Alder reaction?
A4: The electronic nature of the diene and dienophile is a fundamental factor governing the rate of a Diels-Alder reaction.[22][23] This is explained by Frontier Molecular Orbital (FMO) theory, which states that the reaction is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
The Role of Electron-Donating and Electron-Withdrawing Groups:
-
Normal Electron Demand Diels-Alder: The most common type of Diels-Alder reaction proceeds fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[22][24][25][26]
-
Inverse Electron Demand Diels-Alder: In this less common variant, the electronic roles are reversed. The reaction is fastest with an electron-poor diene (with EWGs) and an electron-rich dienophile (with EDGs).
Troubleshooting Electronic Mismatches:
If you have a low conversion rate and suspect an electronic mismatch, consider the following:
-
Analyze Your Substrates: Identify the electronic nature of the substituents on your diene and dienophile. Are they well-matched for a normal or inverse electron demand Diels-Alder?
-
Modify Your Substrates: If possible, modify your substrates to enhance the desired electronic properties. For example, converting a ketone on a dienophile to a more electron-withdrawing ester or amide can increase the reaction rate.
-
Use a Lewis Acid Catalyst: Lewis acids can coordinate to electron-withdrawing groups on the dienophile, making it even more electron-poor and accelerating the reaction.[28]
References
-
Symptoms of catalyst deactivation. (2026, January 7). Filo. [Link]
-
Comparison of the polarity of organic solvents. (2022, October 13). uHPLCs. [Link]
-
The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. (2016, February 12). MDPI. [Link]
-
The Diels-Alder cycloaddition. (2019, June 5). Chemistry LibreTexts. [Link]
-
Solvent Polarity Table. Scribd. [Link]
-
Organic Solvent Polarity Chart. Tianhe Colorant. [Link]
-
Optimization of cycloaddition reaction conditions for styrene oxide... (2026, January). ResearchGate. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Optimization of the Reaction Conditions for the Cycloaddition of Carbon Dioxide to Epoxides. (2021, September 28). ResearchGate. [Link]
-
Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024, April 25). ACS Catalysis. [Link]
-
The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. (2025, October 16). ResearchGate. [Link]
-
Optimization of catalyst activity: (a) cycloaddition of CO2 to... (2021, March 1). ResearchGate. [Link]
-
Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (2025, October 17). ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. (2018, August 1). National Institutes of Health. [Link]
-
#Disconnection approach for #Cycloaddition Reactions #[2+2] & [4+2] Cycloaddition Reaction. (2020, June 16). YouTube. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019, February 26). Frontiers in Chemistry. [Link]
-
Optimization of Catalyst Loading and Scale. (2017, September 1). ResearchGate. [Link]
-
Solvents and Polarity. University of Rochester. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Catalyst deactivation. Oregon State University. [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. (2018, April 18). Quora. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020, January 1). MDPI. [Link]
-
Acidity and Electron Donating/Withdrawing Groups. (2020, May 11). Reddit. [Link]
-
How To: Monitor by TLC. University of Rochester. [Link]
-
Optimization of the 1,3-dipolar cycloaddition reaction. (2020, January 1). ResearchGate. [Link]
-
Electron Withdrawing And Donating Groups. ci.nana.sa. [Link]
-
Cycloaddition Reactions: Design Principles from Quantum Chemical Analyses. (2021, December 14). Vrije Universiteit Amsterdam. [Link]
-
Cycloaddition Reactions. (2025, September 15). Fiveable. [Link]
-
Cycloaddition Reactions Guide. Scribd. [Link]
-
Tutorial session 2 on cycloaddition reactions. (2016, August 2). YouTube. [Link]
-
S. Monitoring of the reaction progress (session 2) by TLC after one... (2013, November 1). ResearchGate. [Link]
-
Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. (2025, June 4). MDPI. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. (2022, July 13). Chemistry – An Asian Journal. [Link]
-
LECTURE 5 Cycloaddition Reactions. University of Bath. [Link]
-
A Complete Guide To The Diels Alder Reaction. (2024, January 16). Transformation Tutoring. [Link]
-
How can TLC monitor the progress of a chemical reaction?. (2025, July 30). YouTube. [Link]
-
The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2026, February 6). Pharmaceutical Technology. [Link]
-
3: Diels-Alder Reaction. (2020, August 15). Chemistry LibreTexts. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Symptoms of catalyst deactivation | Filo [askfilo.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. pharmtech.com [pharmtech.com]
- 16. uhplcslab.com [uhplcslab.com]
- 17. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 18. Solvent Properties, sortable [murov.info]
- 19. scribd.com [scribd.com]
- 20. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. quora.com [quora.com]
- 26. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 27. reddit.com [reddit.com]
- 28. chem.libretexts.org [chem.libretexts.org]
Analytical methods for monitoring the progress of imidazole derivatization reactions.
Introduction
Welcome to the Technical Support Center. This guide addresses the specific analytical challenges encountered during the derivatization (typically
This guide is structured as a dynamic troubleshooting workflow, moving from rapid in-process controls (IPC) to definitive structural validation.
Module 1: Rapid In-Process Control (TLC & Colorimetry)
Context: You need to check reaction conversion on the bench within 10 minutes.
Q1: My imidazole spots are streaking badly on silica TLC plates. How do I fix this?
Diagnosis: Imidazoles are basic (pKa ~6.9). Silica gel is slightly acidic. The "streaking" is caused by the acid-base interaction between the protonated imidazole and the silanol groups on the plate, acting like an unintentional cation-exchange resin.
The Protocol (Base Deactivation): You must neutralize the acidity of the stationary phase.
-
Mobile Phase Modifier: Add 1–5% Triethylamine (TEA) or Ammonium Hydroxide (
) to your eluent system.-
Standard mix: DCM:MeOH:TEA (95:4:1).
-
-
Plate Pre-treatment (Aggressive method): If streaking persists, dip the empty TLC plate in a 5% solution of TEA in methanol and dry it with a heat gun before spotting your sample.
Q2: UV detection (254 nm) is weak. What stain is specific for imidazoles?
Diagnosis: Simple alkyl-imidazoles often lack sufficient conjugation for strong UV absorption.[1] Iodine is a general stain but can be messy and non-specific.
The Solution: Pauly’s Reagent (Diazotized Sulfanilic Acid) This is the "gold standard" for histidine and imidazole detection. It relies on electrophilic aromatic substitution at the C2/C4 position of the imidazole ring.
-
Preparation:
-
Procedure:
-
Result: Imidazoles appear as bright orange-red spots .[1]
Module 2: Quantitative Analysis (HPLC/UPLC)
Context: You need to quantify yield and determine the ratio of mono- vs. bis-alkylation.
Q3: I am seeing severe peak tailing (Asymmetry > 1.5). Is my column dead?
Diagnosis: Likely not. As with TLC, this is a secondary interaction between the basic imidazole nitrogen and residual silanols on the HPLC column packing.
The "Rule of 2" Protocol: To obtain sharp peaks, you must operate at a pH at least 2 units away from the imidazole pKa (~7.0).
-
Option A: Low pH (Protonated State,
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Option B: High pH (Neutral State,
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Q4: How do I separate the -isomer from the -isomer?
Diagnosis: Regioisomers often have identical masses and very similar polarities.
Troubleshooting Workflow:
-
Change Selectivity: Switch from MeOH to ACN. The
-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> interactions in ACN often discriminate between isomers better than the H-bonding of MeOH. -
Column Substitution: If C18 fails, switch to a PFP (Pentafluorophenyl) column. PFP phases offer unique selectivity for aromatic and heterocyclic isomers due to fluorine-ring interactions.[1]
Data: Column Performance Comparison for Imidazoles
| Column Phase | pH Stability | Primary Interaction | Best For |
| C18 (Standard) | 2–8 | Hydrophobic | General impurities |
| C18 (Hybrid) | 1–12 | Hydrophobic | High pH applications (Sharpest peaks) |
| PFP (Fluoro) | 2–8 | Regioisomer separation | |
| HILIC | 2–8 | Polar Partitioning | Very polar/charged derivatives |
Module 3: Structural Validation (NMR Spectroscopy)
Context: You have isolated the product, but need to prove where the alkyl group attached.
Q5: How do I distinguish -alkylation from -alkylation using NMR?
Diagnosis:
In 4-substituted imidazoles (e.g., 4-methylimidazole),
The Definitive Protocol: 1D NOE / 2D NOESY You must look for "through-space" interactions.[1]
-
The Logic:
-
Isomer A (1,5-substituted): The
-Methyl group is spatially close to the C4-substituent (or C4-proton).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Isomer B (1,4-substituted): The
-Methyl group is spatially close to the C5-proton.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
The Experiment:
-
Irradiate the
-Methyl resonance.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Observation: If you see an NOE enhancement of the substituent at position 4, you have the 1,5-isomer (often sterically disfavored but formed). If you see enhancement of a singlet aromatic proton (H5), you have the 1,4-isomer.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the correct analytical method based on the stage of your synthesis.
Caption: Analytical decision matrix for imidazole derivatization, mapping common issues (streaking, tailing, regioisomerism) to specific technical solutions.
References
-
Separation of Imidazoles (High pH Method)
-
TLC Visualization
- Title: TLC Visualization Reagents (Pauly's Reagent & Iodine).
- Source: LibreTexts Chemistry.
-
URL:[Link]
-
Regioisomer Identification (NMR)
-
Reaction Monitoring (In-Situ)
- Title: Real-time Raman monitoring of dry media heterogeneous alkyl
- Source: ResearchG
-
URL:[Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
